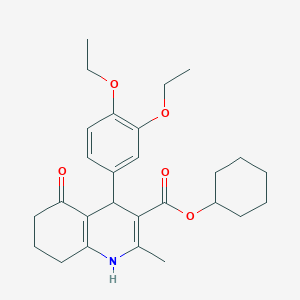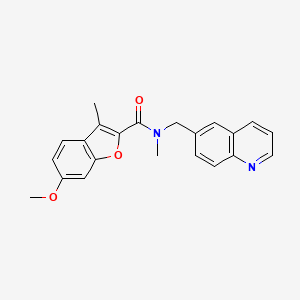![molecular formula C16H12ClN5S B5563972 4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563972.png)
4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains a phenyl group (a ring of 6 carbon atoms, often represented as C6H5) and a pyridinyl group (a ring of 5 carbon atoms and one nitrogen atom).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, along with the phenyl and pyridinyl groups. The propenylidene group would likely confer some degree of unsaturation to the molecule, which could affect its chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be relevant for this compound include its solubility in various solvents, its melting and boiling points, and its spectral properties (such as IR, NMR, and UV/Vis spectra) .Applications De Recherche Scientifique
Antimicrobial Activities
One of the primary applications of 4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol and its derivatives in scientific research is the exploration of their antimicrobial properties. Studies have synthesized various 1,2,4-triazoles and investigated their efficacy against a range of microbial pathogens. For instance, the synthesis of new 1,2,4-triazoles and their Mannich and Schiff bases demonstrated significant antimicrobial activities, suggesting their potential as therapeutic agents against infectious diseases (Bayrak et al., 2009). Similarly, novel triazole derivatives were synthesized and showed promising results in antimicrobial screening, further highlighting the chemical's relevance in developing new antimicrobial agents (Bektaş et al., 2010).
Corrosion Inhibition
Another significant application of this chemical compound is in the field of corrosion science, where its derivatives are studied as corrosion inhibitors. Research on Schiff’s bases of pyridyl substituted triazoles, including derivatives of 4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol, has revealed their effectiveness in protecting mild steel against corrosion in hydrochloric acid solutions. These studies underline the potential of these compounds in industrial applications where corrosion resistance is crucial (Ansari et al., 2014).
Antitubercular and Antifungal Activities
The compound and its derivatives have also been explored for their antitubercular and antifungal activities. The synthesis and pharmacological evaluation of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole have shown notable antimicrobial and antitubercular activities, suggesting the compound's utility in combating tuberculosis and fungal infections (Dave et al., 2007).
Surface Activity and Electrochemical Behavior
In addition to biological activities, the electrochemical behavior and surface activity of triazole derivatives have been subjects of interest. Studies have demonstrated the electrooxidation and potential application of triazole derivatives as surface active agents, which could have implications in various industrial and pharmaceutical processes (El-Sayed, 2006).
Orientations Futures
Propriétés
IUPAC Name |
4-[(E)-[(E)-2-chloro-3-phenylprop-2-enylidene]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5S/c17-14(9-12-5-2-1-3-6-12)11-19-22-15(20-21-16(22)23)13-7-4-8-18-10-13/h1-11H,(H,21,23)/b14-9+,19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMGITWZZWBWGS-XDUHZVATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)C3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C=N\N2C(=NNC2=S)C3=CN=CC=C3)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-6-(1-piperidinyl)-2-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5563891.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5563893.png)
![2-methyl-1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5563899.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563911.png)
![2,2-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5563919.png)
![methyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5563925.png)
![3-[(4-fluorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5563929.png)
![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide](/img/structure/B5563945.png)

![4-chloro-N-[2-(4-morpholinyl)ethyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B5563962.png)
![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5563968.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzamide](/img/structure/B5563980.png)
